Cas no 627521-11-3 (1,2-Ethanediamine, N,N'-bis[2-(2-fluorophenyl)ethyl]-)

1,2-Ethanediamine, N,N'-bis[2-(2-fluorophenyl)ethyl]- structure
627521-11-3 structure
Product name:1,2-Ethanediamine, N,N'-bis[2-(2-fluorophenyl)ethyl]-
CAS No:627521-11-3
MF:C18H22N2F2
MW:304.37748
CID:432987
PubChem ID:16076400

1,2-Ethanediamine, N,N'-bis[2-(2-fluorophenyl)ethyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine, N,N'-bis[2-(2-fluorophenyl)ethyl]-
    • N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
    • DTXSID60581865
    • 627521-11-3
    • N~1~,N~2~-Bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
    • Inchi: InChI=1S/C18H22F2N2/c19-17-7-3-1-5-15(17)9-11-21-13-14-22-12-10-16-6-2-4-8-18(16)20/h1-8,21-22H,9-14H2
    • InChI Key: BXPRDZBGXAQPRO-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C(=C1)CCNCCNCCC2=CC=CC=C2F)F

Computed Properties

  • Exact Mass: 304.17526
  • Monoisotopic Mass: 304.17510503g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 9
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • PSA: 24.06

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